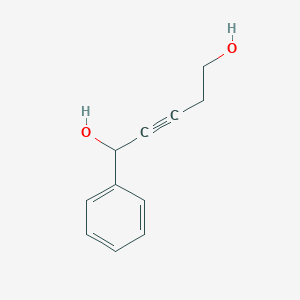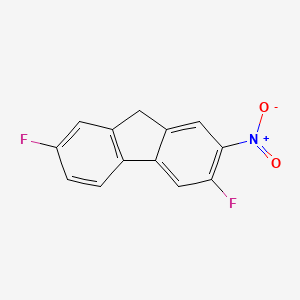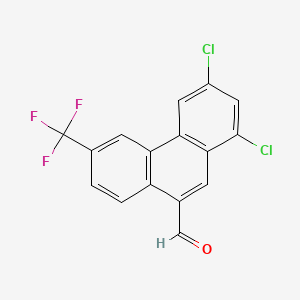
5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and fluorinated groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole typically involves multiple steps, starting with the preparation of the core cyclopentene structure, followed by the introduction of the fluorinated groups and the thiophene and thiazole rings. Common reagents used in these reactions include fluorinating agents, thiophene derivatives, and thiazole precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure consistency and quality. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl]-5-methylthiophen-2-yl}-1,3-dioxolane
- 2-{3-[3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl]-5-phenylthiophen-2-yl}-1,3-dioxolane
Uniqueness
What sets 5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole apart from similar compounds is its specific combination of fluorinated groups and aromatic rings, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Eigenschaften
Molekularformel |
C21H15F6NS2 |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
5-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C21H15F6NS2/c1-10-18(30-12(3)28-10)17-16(19(22,23)21(26,27)20(17,24)25)14-9-15(29-11(14)2)13-7-5-4-6-8-13/h4-9H,1-3H3 |
InChI-Schlüssel |
CJPPSXWFAKVNAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


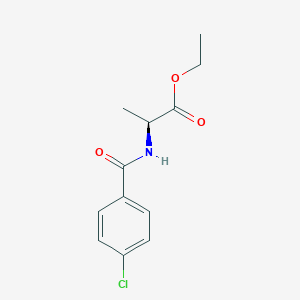
![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
![Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate](/img/structure/B12849771.png)
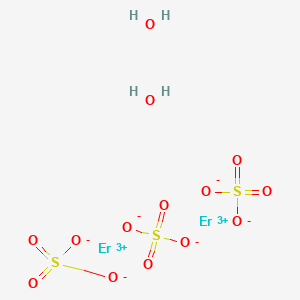
![2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B12849773.png)
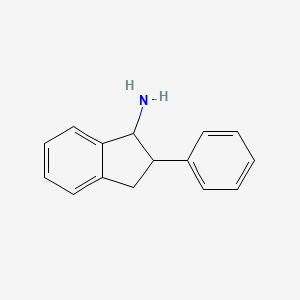
![(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12849789.png)
